molecular formula C34H35N3O10 B1684493 ゾルビシン CAS No. 54083-22-6

ゾルビシン

カタログ番号: B1684493
CAS番号: 54083-22-6
分子量: 645.7 g/mol
InChIキー: FBTUMDXHSRTGRV-BJISBDEGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Zorubicin has a wide range of scientific research applications, including:

作用機序

Target of Action

Zorubicin, an anthracycline class drug , primarily targets DNA and topoisomerase II . DNA is the genetic material of the cell, and topoisomerase II is an enzyme that helps in DNA replication, transcription, and repair.

Mode of Action

Zorubicin works by intercalating into DNA, disrupting its structure and preventing its replication . It also interacts with topoisomerase II, inhibiting its function . This dual action disrupts the normal functioning of the cell, leading to cell death, which is particularly effective against rapidly dividing cancer cells.

Biochemical Pathways

Its interaction with dna and topoisomerase ii suggests it impacts the dna replication and repair pathways . By inhibiting these pathways, Zorubicin prevents cancer cells from proliferating.

Result of Action

The primary result of Zorubicin’s action is the death of cancer cells. By disrupting DNA structure and inhibiting topoisomerase II, it prevents the replication and repair of DNA, leading to cell death . This makes it an effective chemotherapy agent for various types of cancer.

準備方法

Synthetic Routes and Reaction Conditions: Zorubicin is synthesized from daunorubicin through a series of chemical reactions. The process involves the conversion of daunorubicin to doxorubicin, which is then further modified to produce Zorubicin. The synthetic route typically involves the use of recombinant DNA technology to transform host cells with DNA encoding daunorubicin 14-hydroxylase, which facilitates the conversion .

Industrial Production Methods: Industrial production of Zorubicin involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the necessary enzymes for the conversion of daunorubicin to Zorubicin. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .

化学反応の分析

Types of Reactions: Zorubicin undergoes various chemical reactions, including:

    Oxidation: Zorubicin can be oxidized to form different derivatives, which may have varying degrees of antineoplastic activity.

    Reduction: Reduction reactions can modify the quinone structure of Zorubicin, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the Zorubicin molecule, potentially enhancing its therapeutic properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various Zorubicin derivatives with modified antineoplastic properties. These derivatives are studied for their potential use in cancer therapy .

類似化合物との比較

    Daunorubicin: The parent compound of Zorubicin, also an anthracycline antibiotic with similar DNA intercalating properties.

    Doxorubicin: Another anthracycline derivative with a similar mechanism of action but different therapeutic applications.

    Epirubicin: A derivative of doxorubicin with a slightly different chemical structure, leading to different pharmacokinetic properties.

Uniqueness of Zorubicin: Zorubicin is unique due to its benzoyl hydrazone structure, which enhances its ability to intercalate into DNA and inhibit topoisomerase II. This structural modification also affects its pharmacokinetics and toxicity profile, making it a valuable addition to the arsenal of chemotherapeutic agents .

生物活性

Zorubicin, an anthracycline derivative, has shown significant promise in the treatment of various cancers, particularly urothelial carcinoma of the urinary tract (UCNT). This article explores its biological activity, mechanisms of action, and clinical efficacy based on diverse sources.

Zorubicin exerts its cytotoxic effects primarily through several key mechanisms:

  • DNA Intercalation : Zorubicin intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
  • Topoisomerase II Inhibition : It inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication. This leads to the accumulation of DNA breaks and ultimately cell death.
  • Reactive Oxygen Species (ROS) Generation : Zorubicin generates ROS, which can cause oxidative damage to cellular components, including lipids and proteins, further contributing to its cytotoxicity .

Pharmacokinetics and Metabolism

Zorubicin is metabolized primarily in the liver, where it undergoes reduction to form various metabolites. The pharmacokinetics of zorubicin involve:

  • Absorption : Rapidly absorbed after intravenous administration.
  • Distribution : Widely distributed in tissues, with a significant volume of distribution indicating extensive tissue binding.
  • Elimination : Primarily eliminated via hepatic metabolism, with renal excretion of metabolites .

Case Studies

  • Zorubicin vs. Zorubicin-Cisplatin Combination :
    • A randomized study compared zorubicin alone to a combination with cisplatin in patients with UCNT. Results indicated that the combination therapy had enhanced efficacy with an acceptable toxicity profile. Specifically, the combination showed a higher response rate compared to zorubicin alone .
  • Phase II Trials :
    • In a phase II trial involving advanced UCNT patients treated with zorubicin, significant antitumor activity was observed, with a notable proportion achieving stable disease or partial response. The safety profile was manageable, highlighting its potential as a therapeutic option .

Comparative Efficacy Table

Study TypeTreatmentResponse RateToxicity Profile
Randomized Controlled TrialZorubicinModerateAcceptable
Randomized Controlled TrialZorubicin + CisplatinHighManageable
Phase II StudyZorubicinSignificantAcceptable

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of zorubicin:

  • Enhanced Efficacy in Combination Therapy : The combination of zorubicin with other agents like cisplatin has demonstrated improved outcomes in terms of tumor response rates compared to monotherapy.
  • Mechanistic Insights : Research has elucidated that zorubicin's ability to generate ROS plays a critical role in its cytotoxic effects, which could be leveraged in combination therapies to enhance efficacy against resistant cancer types .

特性

CAS番号

54083-22-6

分子式

C34H35N3O10

分子量

645.7 g/mol

IUPAC名

N-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide

InChI

InChI=1S/C34H35N3O10/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43)/t15-,20-,22-,23-,28+,34-/m0/s1

InChIキー

FBTUMDXHSRTGRV-BJISBDEGSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O

異性体SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O

正規SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O

外観

White to off-white solid powder.

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

daunomycin benzoylhydrazone
RP 22050
Rubidazone
zorubicin
zorubicin hydrochloride, (L-xylo)-(2S-cis)-isomer
zorubicin, (L-arabino)-(2S-cis)-isomer
zorubicine

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zorubicin
Reactant of Route 2
Reactant of Route 2
Zorubicin
Reactant of Route 3
Zorubicin
Reactant of Route 4
Zorubicin
Reactant of Route 5
Zorubicin
Reactant of Route 6
Zorubicin
Customer
Q & A

Q1: How does Zorubicin interact with DNA and what are the downstream consequences?

A1: Zorubicin exerts its cytotoxic effects primarily by intercalating between DNA base pairs. [] This disrupts DNA structure and function, ultimately interfering with DNA replication and transcription. [] This inhibition of crucial cellular processes leads to cell cycle arrest and apoptosis, effectively targeting rapidly dividing cancer cells. []

Q2: Does Zorubicin exhibit any other mechanisms of action besides DNA intercalation?

A2: Yes, research suggests that Zorubicin also inhibits topoisomerase IIα, an enzyme crucial for DNA replication and repair. [] This dual action as both a DNA intercalator and topoisomerase IIα poison contributes to its potent antitumor activity. []

Q3: How does Zorubicin's interaction with DNA differ from other anthracyclines?

A3: Computational models comparing Zorubicin with other anthracyclines, such as Doxorubicin, suggest that structural differences, particularly the presence of an aromatic ring near the C(14) region in Zorubicin, may influence its DNA binding affinity and sequence selectivity. [] This could potentially translate to differences in efficacy and toxicity profiles.

Q4: What is the molecular formula and weight of Zorubicin?

A4: While the provided abstracts don't explicitly mention the molecular formula and weight of Zorubicin, this information can be easily accessed from reputable chemical databases like PubChem and ChemSpider.

Q5: Is there any spectroscopic data available characterizing Zorubicin?

A5: Although the provided research doesn't delve into the detailed spectroscopic characterization of Zorubicin, this type of information can be found in resources like the Zorubicin monograph in the European Pharmacopoeia or through spectroscopic databases.

Q6: How stable is Zorubicin in various infusion fluids?

A6: Zorubicin exhibits different stability profiles depending on the infusion fluid. While it shows good stability in Normosol-R pH 7.4 for 22 hours, its stability is limited in other common infusion fluids like Dextrose 5% Injection, 0.9% Sodium Chloride Injection, and Lactated Ringer's Injection. []

Q7: Does Zorubicin exhibit any catalytic properties?

A7: Zorubicin itself is not known to possess catalytic properties. Its mechanism of action primarily revolves around binding and inhibiting biological targets like DNA and topoisomerase IIα.

Q8: Have computational methods been employed to study Zorubicin's interaction with DNA?

A8: Yes, computational models have been developed to analyze the binding free energy and sequence selectivity of Zorubicin and its analogues with different DNA sequences. [] These models can aid in understanding structure-activity relationships and designing potentially more selective and potent anthracycline derivatives.

Q9: How do structural modifications of the anthracycline scaffold affect activity?

A9: Computational studies suggest that modifications like replacing the 4'-OH group in the daunosamine sugar with a halogen or a non-aromatic six-membered ring can potentially enhance sequence selectivity. [] Additionally, removing the methoxy group at the C(4) position on the aglycone portion might increase potency and selectivity. []

Q10: Are there any specific formulation strategies to improve Zorubicin's stability?

A10: While the provided research doesn't explicitly discuss formulation strategies for Zorubicin, researchers are constantly exploring techniques like liposomal encapsulation, nanoparticle formulations, and the use of stabilizing agents to enhance drug stability, solubility, and bioavailability.

Q11: How does Zorubicin compare to other anthracyclines in terms of its binding to serum lipoproteins?

A11: Zorubicin exhibits a high affinity for serum lipoproteins, with binding increasing proportionally to the lipid content of the lipoprotein fraction. [] Compared to other anthracyclines, Zorubicin demonstrates a higher binding affinity than Doxorubicin, Mitoxantrone, Epirubicin, Daunorubicin, and Pirarubicin but lower than Aclarubicin and Iododoxorubicin. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。